1-(Isopropylamino)-4-(2,3-dichlorophenoxy)-3-butanol
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Overview
Description
1-(Isopropylamino)-4-(2,3-dichlorophenoxy)-3-butanol is a chemical compound that belongs to the class of phenoxy compounds It is characterized by the presence of a dichlorophenoxy group attached to a butanol backbone, with an isopropylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isopropylamino)-4-(2,3-dichlorophenoxy)-3-butanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichlorophenol and 4-chloro-2-butanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Intermediate Formation: The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to introduce the isopropylamino group.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(Isopropylamino)-4-(2,3-dichlorophenoxy)-3-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenoxy or butanol moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Isopropylamino)-4-(2,3-dichlorophenoxy)-3-butanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Isopropylamino)-4-(2,3-dichlorophenoxy)-3-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Gene Expression: It can modulate gene expression, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenoxy)-4-((1-methylethyl)amino)-2-butanol: Similar structure with different chlorine substitution pattern.
1-(2,3-Dichlorophenoxy)-4-((1-methylpropyl)amino)-2-butanol: Similar structure with different alkyl group on the amino substituent.
1-(2,3-Dichlorophenoxy)-4-((1-methylethyl)amino)-3-butanol: Similar structure with different position of the hydroxyl group.
Uniqueness
1-(Isopropylamino)-4-(2,3-dichlorophenoxy)-3-butanol is unique due to its specific substitution pattern and the presence of both dichlorophenoxy and isopropylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
57281-46-6 |
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Molecular Formula |
C13H19Cl2NO2 |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
1-(2,3-dichlorophenoxy)-4-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C13H19Cl2NO2/c1-9(2)16-7-6-10(17)8-18-12-5-3-4-11(14)13(12)15/h3-5,9-10,16-17H,6-8H2,1-2H3 |
InChI Key |
SUYVGIJUAPYMRD-UHFFFAOYSA-N |
SMILES |
CC(C)NCCC(COC1=C(C(=CC=C1)Cl)Cl)O |
Canonical SMILES |
CC(C)NCCC(COC1=C(C(=CC=C1)Cl)Cl)O |
Synonyms |
dichlorophenoxybutanolisopropylamine TE 237 TE-237 |
Origin of Product |
United States |
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